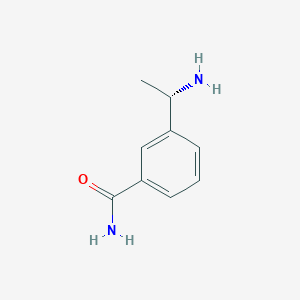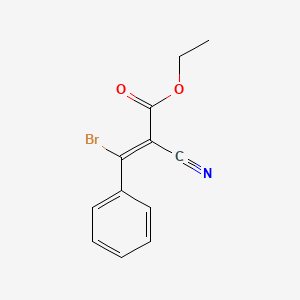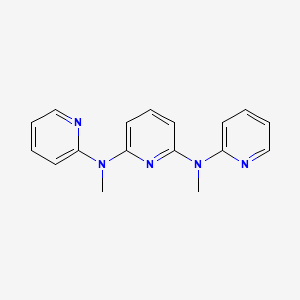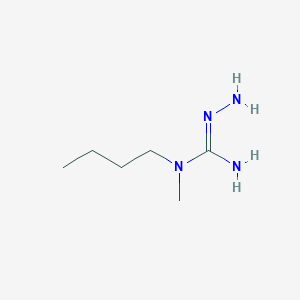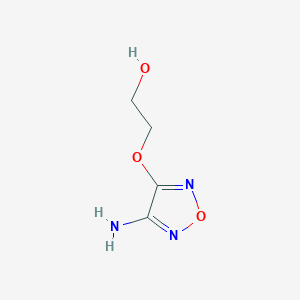
Indoline-2-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoline-2-carbonitrilehydrochloride is a chemical compound that belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are widely studied due to their presence in many natural products and their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including indoline-2-carbonitrilehydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and a ketone under acidic conditions to form the indole ring . Another common method involves the reaction of substituted 2-chloroanilines with cyclic or acyclic ketones .
Industrial Production Methods: Industrial production of indole derivatives can involve various methodologies, including the use of environmentally benign solvents like water. This approach not only reduces the environmental impact but also enhances the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Indoline-2-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Indoline-2-carbonitrilehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its neuroprotective effects and potential use in treating ischemic stroke.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of indoline-2-carbonitrilehydrochloride involves its interaction with specific molecular targets. For instance, indole derivatives are known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for their role as enzyme inhibitors and their therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Indole-2-carboxamide: Known for its strong enzyme inhibitory properties.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylate: Used in various synthetic applications and known for its biological activities.
Uniqueness: Indoline-2-carbonitrilehydrochloride stands out due to its specific structural features and its potential applications in neuroprotection and enzyme inhibition. Its unique combination of properties makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H9ClN2 |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
2,3-dihydro-1H-indole-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5H2;1H |
InChI-Schlüssel |
IUDQEHUUHPRPSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC=CC=C21)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)
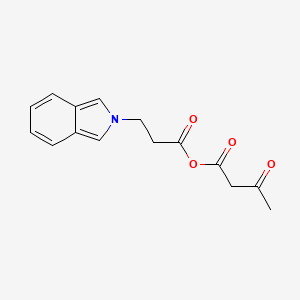
![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)

